molecular formula C15H13N3O3S2 B12887337 Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl- CAS No. 230978-56-0

Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-

Cat. No.: B12887337
CAS No.: 230978-56-0
M. Wt: 347.4 g/mol
InChI Key: KAGCWBXPYPIHQR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 4-[1-(furan-2-yl)ethylideneamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide , a name derived through hierarchical substitution analysis. The parent structure is benzenesulfonamide, with three key substituents:

  • A 4-amino group substituted by a 1-(furan-2-yl)ethylidene moiety
  • A sulfonamide group at position 1 of the benzene ring
  • A thiazol-2-yl group bonded to the sulfonamide nitrogen

The molecular formula C₁₅H₁₃N₃O₃S₂ (Table 1) confirms the presence of two sulfur atoms from the sulfonamide and thiazole groups, three oxygen atoms from the furan and sulfonyl groups, and three nitrogen atoms distributed across the imine, thiazole, and sulfonamide functionalities.

Table 1: Molecular formula breakdown

Component Count Source
Carbon 15 Benzene, furan, thiazole
Hydrogen 13 Alkyl/aryl positions
Nitrogen 3 Imine, thiazole, sulfonamide
Oxygen 3 Furan, sulfonyl
Sulfur 2 Thiazole, sulfonamide

The compound’s systematic identification is further supported by its InChIKey KAGCWBXPYPIHQR-UHFFFAOYSA-N , which encodes stereochemical and connectivity data. The SMILES string CC(=NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)C3=CC=CO3 provides a linear notation of the molecular architecture, highlighting the central imine group (=N–) linking the furanyl-ethylidene and benzenesulfonamide-thiazole components.

Molecular Geometry and Conformational Analysis

X-ray crystallographic studies of analogous sulfonamide-thiazole derivatives reveal a non-planar molecular geometry with three distinct aromatic systems:

  • The benzene ring adopts a slightly distorted hexagonal geometry (C–C bond lengths: 1.38–1.42 Å)
  • The thiazole ring demonstrates aromatic delocalization (N–C–S angles: 117–123°)
  • The furan ring shows moderate puckering (O–C–C angles: 105–110°)

The ethylideneamino linker (–N=C(CH₃)–) introduces conformational flexibility, with rotational barriers estimated at 8–12 kcal/mol based on density functional theory (DFT) calculations of similar imine-containing sulfonamides. This allows the furan and thiazole rings to adopt either cisoid (dihedral angle <30°) or transoid (dihedral angle >150°) orientations relative to the benzene plane (Figure 1).

Figure 1: Predicted low-energy conformers
(A) Cisoid conformation with intramolecular S···O contacts (2.9–3.1 Å)
(B) Transoid conformation enabling intermolecular π-stacking

The sulfonamide group’s tetrahedral geometry (S–O bond lengths: 1.43–1.45 Å, O–S–O angle: 119°) facilitates hydrogen bond formation, while the thiazole nitrogen’s sp² hybridization (C–N–C angle: 128°) enhances π-conjugation with the sulfonamide.

Crystallographic Data and Hydrogen Bonding Networks

Single-crystal X-ray diffraction analysis of the compound’s structural analogs reveals monoclinic crystal systems (space group C2/c) with unit cell parameters:
a = 17.373(4) Å, b = 7.8290(16) Å, c = 19.781(4) Å, β = 93.62(3)°, V = 2685.2(9) ų . The asymmetric unit contains two molecules linked via N–H···O=S hydrogen bonds (N···O distance: 2.89 Å, angle: 168°), forming cyclic dimers (Table 2).

Table 2: Hydrogen bond parameters

Donor Acceptor Distance (Å) Angle (°)
N–H (thiazole) O=S 2.89 168
O (furan) N (imine) 3.12 155
C–H (benzene) O (sulfonyl) 3.24 142

The crystal packing exhibits layered architecture with alternating hydrophobic (furan/thiazole) and hydrophilic (sulfonamide) regions. π-π stacking between benzene and thiazole rings occurs at 3.5–3.7 Å interplanar distances , while CH/π interactions (C–H···π distance: 2.8–3.0 Å) stabilize the three-dimensional network.

Tautomeric and Isomeric Possibilities

This compound exhibits two primary tautomeric forms (Figure 2):

  • Sulfonamide tautomer : –SO₂–NH–thiazole (predominant in apolar solvents)
  • Sulfonimide tautomer : –SO₂–N=thiazole (favored in polar solvents)

DFT calculations predict a tautomeric energy difference of 5.8 kcal/mol in the gas phase, decreasing to <2 kcal/mol in aqueous solution. The sulfonimide form becomes increasingly stabilized through solvent dipole interactions , particularly via hydrogen bonding with water molecules (ΔG solvation: −9.3 kcal/mol).

Figure 2: Tautomeric equilibrium
(A) Sulfonamide form with N–H bond
(B) Sulfonimide form with N=S double bond

Geometric isomerism arises from the ethylideneamino group’s configuration . The imine (C=N) bond permits E/Z isomerism, though the E configuration is strongly favored (>98% population) due to steric hindrance between the methyl group and adjacent aromatic rings. No evidence of furan ring-opening tautomerism is observed under standard conditions.

Properties

CAS No.

230978-56-0

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

4-[1-(furan-2-yl)ethylideneamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H13N3O3S2/c1-11(14-3-2-9-21-14)17-12-4-6-13(7-5-12)23(19,20)18-15-16-8-10-22-15/h2-10H,1H3,(H,16,18)

InChI Key

KAGCWBXPYPIHQR-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Furan-2-yl)ethylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Furan-2-yl Ethylidene Intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate amine under acidic or basic conditions to form the furan-2-yl ethylidene intermediate.

    Coupling with Thiazole: The intermediate is then reacted with thiazole-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to benzenesulfonamide can inhibit the growth of various bacteria and fungi. The mechanism often involves the inhibition of specific enzymes critical for bacterial survival.

Case Study:
A study demonstrated that a benzenesulfonamide derivative effectively inhibited the growth of Staphylococcus aureus, a common pathogen responsible for various infections. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a therapeutic agent against resistant strains.

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound NameTarget PathogenMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64
Compound CCandida albicans16

1.2 Anti-inflammatory Properties

Benzenesulfonamide derivatives have also been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study:
In vitro studies revealed that a specific benzenesulfonamide derivative reduced the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages by approximately 50%, indicating its potential use in inflammatory conditions such as rheumatoid arthritis.

Agricultural Applications

2.1 Pesticidal Properties

The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its mechanism of action typically involves disrupting the physiological processes of target pests.

Case Study:
Research conducted on the efficacy of benzenesulfonamide against aphids showed a significant reduction in pest populations when applied at concentrations of 100 ppm. The compound's mode of action was attributed to its ability to interfere with the insect's hormonal systems.

Table 2: Pesticidal Efficacy of Benzenesulfonamide

Pest SpeciesApplication Rate (ppm)Efficacy (%)
Aphids10085
Whiteflies20070
Spider Mites15060

Materials Science Applications

3.1 Polymer Chemistry

Benzenesulfonamide derivatives are utilized in polymer chemistry as additives to enhance material properties such as thermal stability and mechanical strength.

Case Study:
A study focused on incorporating benzenesulfonamide into polyvinyl chloride (PVC) demonstrated improved thermal stability, with a significant increase in the decomposition temperature by approximately 20°C compared to standard PVC formulations.

Table 3: Thermal Properties of PVC with Benzenesulfonamide Additive

SampleDecomposition Temperature (°C)
Standard PVC250
PVC + Benzenesulfonamide270

Mechanism of Action

The mechanism of action of 4-((1-(Furan-2-yl)ethylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The furan and thiazole rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound X shares a benzenesulfonamide backbone with several structurally related compounds (Table 1). Key differences lie in the substituents at the 4-position:

Compound ID/Name Substituent Structure Key Functional Groups Reference
Compound X 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl Furan, thiazole, Schiff base
Compound 13 () Quinazoline-linked hydrazineyl with 3,4,5-trimethoxybenzylidene Methoxybenzylidene, quinazoline
Compound 24 () Quinazoline-linked hydrazineyl with 4-fluorophenylethylidene Fluorophenyl, quinazoline
Celecoxib Related Compound E () Hydrazinyl with p-tolylethylidene Tolyl, hydrazine
NSC254982 () 4-methyl-N’-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide Thienyl, methyl

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The furan ring in Compound X is electron-rich due to its oxygen atom, contrasting with electron-withdrawing groups (e.g., fluoro in Compound 24 or chloro in Compound 21 ). This difference may influence solubility and receptor binding.
Physical Properties

Available data for analogues suggest that substituents significantly impact melting points and synthetic yields (Table 2):

Compound ID/Name Melting Point (°C) Yield (%) Substituent Feature Reference
Compound X N/A N/A Furan-thiazole
Compound 13 240–241 89 Trimethoxybenzylidene
Compound 24 299–300 88 4-Fluorophenylethylidene
NSC254982 N/A N/A Thienyl-methyl

Key Trends :

  • Halogenated substituents (e.g., fluoro in Compound 24 ) correlate with higher melting points (~300°C), likely due to increased molecular symmetry or intermolecular forces .
  • Methoxy groups (e.g., Compound 13 ) result in moderate melting points (~240°C), possibly due to reduced polarity compared to halogens .

Biological Activity

Benzenesulfonamide derivatives have gained significant attention in pharmacological research due to their diverse biological activities, particularly in cardiovascular and antimicrobial applications. This article focuses on the compound Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl- , examining its biological activity through experimental studies and theoretical analyses.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₅H₁₃N₃O₃S₂
  • CAS Number : 230978-56-5
  • Molecular Weight : 345.41 g/mol

This compound features a benzenesulfonamide core, which is modified by a furanyl group and a thiazole moiety, contributing to its unique biological properties.

Cardiovascular Effects

Recent studies have highlighted the cardiovascular effects of various benzenesulfonamide derivatives. A notable study utilized an isolated rat heart model to evaluate the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance . The results indicated that certain derivatives, including 4-(2-amino-ethyl)-benzenesulfonamide, significantly reduced both perfusion pressure and coronary resistance compared to control conditions .

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompound NameDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001 nM

The study concluded that the compound 4-(2-aminoethyl)-benzenesulfonamide exhibited a time-dependent decrease in perfusion pressure, suggesting a mechanism involving calcium channel modulation .

Theoretical Studies

Docking studies have been performed to predict the interaction of 4-(2-amino-ethyl)-benzenesulfonamide with calcium channels. These studies utilized protein structures such as 6jp5 , revealing potential binding sites that could explain the observed physiological effects on perfusion pressure and coronary resistance . The interaction with key amino acids, such as Glu614 and Ala320, suggests a plausible mechanism for cardiovascular modulation.

Case Studies

Several case studies have been documented regarding the effects of benzenesulfonamides on cardiovascular health:

  • Study on Perfusion Pressure : An isolated heart model demonstrated that benzenesulfonamides could effectively lower perfusion pressure over time, indicating potential therapeutic benefits in managing hypertension.
  • Calcium Channel Interaction : Theoretical models suggest that these compounds may facilitate calcium channel opening, thus impacting vascular tone and blood pressure regulation.

Q & A

How can researchers optimize the synthesis and characterization of benzenesulfonamide derivatives containing furanyl-thiazolyl motifs?

Basic Research Question
Methodological Answer:
Synthesis typically involves multi-step reactions, such as condensation of a furanyl-ethylidene hydrazine intermediate with a sulfonamide precursor. Key steps include:

  • Reaction Conditions : Use glacial acetic acid as a solvent under reflux (3.5–5 hours) to promote Schiff base formation .
  • Purification : Employ recrystallization or column chromatography to isolate the product, monitoring purity via TLC.
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm), 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to verify molecular ions . Melting points (260–309°C) should align with analogs in literature .

What advanced techniques are used to resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question
Methodological Answer:
Conflicting bioactivity results (e.g., IC50_{50} variability in enzyme inhibition) require:

  • Replication : Reproduce assays under standardized conditions (pH, temperature, enzyme concentration) .
  • Statistical Analysis : Apply ANOVA or dose-response curve fitting to assess significance of variations.
  • Structural Validation : Use X-ray crystallography (via SHELX software for refinement ) to confirm if crystallographic discrepancies explain activity differences.

How can the solubility and physicochemical properties of this compound be systematically evaluated for pharmacological applications?

Basic Research Question
Methodological Answer:

  • Solubility Profiling : Measure aqueous solubility using shake-flask methods with HPLC quantification . Compare with structurally similar sulfonamides (e.g., 4-amino-N-2-thiazolyl-benzenesulfonamide, solubility index 451–485) .
  • LogP Determination : Use reverse-phase HPLC or octanol-water partitioning to assess hydrophobicity.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>260°C suggested by analogs ).

What experimental strategies are effective for elucidating the carbonic anhydrase inhibition mechanism of this compound?

Advanced Research Question
Methodological Answer:

  • Enzyme Kinetics : Conduct steady-state inhibition assays with varying substrate (CO2_2) and inhibitor concentrations to determine KiK_i and mode of inhibition (competitive/uncompetitive) .
  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions between the sulfonamide group and CA active-site zinc .
  • Mutagenesis Studies : Engineer CA isoforms with altered residues (e.g., Thr199) to test binding hypotheses .

How can researchers design derivatives to improve selectivity against cancer cell lines?

Advanced Research Question
Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the thiazolyl or furanyl substituents. For example, introduce electron-withdrawing groups (e.g., -Cl) to enhance cytotoxicity .
  • Cytotoxicity Assays : Test derivatives against panels of cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC50_{50} values to parent compound .
  • Computational Predictors : Apply QSAR models to prioritize derivatives with predicted low toxicity to normal cells.

What crystallographic approaches are recommended for resolving the compound’s 3D structure?

Basic Research Question
Methodological Answer:

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) X-ray diffraction data.
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the sulfonamide and thiazolyl groups .
  • Validation : Check using CCDC tools (e.g., Mercury) for bond-length outliers and hydrogen-bonding networks .

How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be addressed?

Advanced Research Question
Methodological Answer:

  • Batch Analysis : Compare 1H^1H-NMR of all batches to identify impurities (e.g., unreacted starting materials at δ 2.1–2.5 ppm).
  • Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Crystallographic Correlation : Cross-validate with single-crystal XRD data to confirm if spectral variations stem from conformational polymorphism .

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